5-Bromo-2-methylbenzotrifluoride (CAS 86845-27-4): A Comprehensive Technical Guide
5-Bromo-2-methylbenzotrifluoride (CAS 86845-27-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Bromo-2-methylbenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This document details its physicochemical properties, safety information, and typical applications, including detailed experimental protocols for common cross-coupling reactions.
Core Properties and Safety Data
5-Bromo-2-methylbenzotrifluoride, also known as 4-Bromo-2-(trifluoromethyl)toluene, is a halogenated aromatic compound with the chemical formula C₈H₆BrF₃.[1] Its unique substitution pattern, featuring a bromine atom, a methyl group, and a trifluoromethyl group on the benzene ring, makes it a versatile building block in organic synthesis.[2]
Physicochemical Properties
The following table summarizes the key physicochemical properties of 5-Bromo-2-methylbenzotrifluoride.
| Property | Value | Source(s) |
| CAS Number | 86845-27-4 | [3] |
| Molecular Formula | C₈H₆BrF₃ | [1] |
| Molecular Weight | 239.032 g/mol | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Boiling Point | 181.8 ± 35.0 °C at 760 mmHg | [1] |
| Flash Point | 69.7 ± 21.8 °C | [1] |
| LogP | 3.71 | [1] |
| Vapour Pressure | 1.1 ± 0.3 mmHg at 25°C | [1] |
| Refractive Index | 1.475 | [1] |
Safety and Handling
5-Bromo-2-methylbenzotrifluoride is classified as a combustible liquid and is harmful if inhaled, in contact with skin, or if swallowed.[1] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4]
Hazard Statements: [4]
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H227: Combustible liquid
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H335: May cause respiratory irritation
Precautionary Measures: [4]
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P261: Avoid breathing mist/vapours/spray.
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P271: Use only outdoors or in a well-ventilated area.
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P280: Wear protective gloves, protective clothing, eye protection, and face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Proper handling procedures include working in a chemical fume hood and using personal protective equipment such as safety goggles, chemical-resistant gloves, and laboratory clothing.[1] In case of fire, appropriate extinguishing media should be used, and self-contained breathing apparatus should be worn.[4]
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The methyl group will appear as a singlet further upfield.
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¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
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¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (239.03 g/mol ). A characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for M and M+2 peaks) will be observed.
Applications in Organic Synthesis
5-Bromo-2-methylbenzotrifluoride is a valuable intermediate in organic synthesis, primarily utilized in the construction of more complex molecules for the pharmaceutical and agrochemical industries. The bromine atom serves as a versatile handle for various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Experimental Protocols
The following are detailed, adaptable protocols for two common and powerful cross-coupling reactions involving aryl bromides like 5-Bromo-2-methylbenzotrifluoride: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.
Reaction Scheme:
Ar-Br + R-B(OH)₂ --(Pd catalyst, Base)--> Ar-R
Detailed Protocol:
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Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-Bromo-2-methylbenzotrifluoride (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.).
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Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like toluene, dioxane, or DMF, and water.
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Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature typically between 80-120 °C.
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Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.
Reaction Scheme:
Ar-Br + R₂NH --(Pd catalyst, Base)--> Ar-NR₂
Detailed Protocol:
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Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).
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Reagent Addition: Add 5-Bromo-2-methylbenzotrifluoride (1.0 equiv.) and the desired amine (1.0-1.2 equiv.).
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Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
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Reaction Execution: Seal the vessel and heat the mixture with stirring to a temperature typically between 80-110 °C.
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Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Work-up: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
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Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo. The residue is then purified by flash chromatography.
Conclusion
5-Bromo-2-methylbenzotrifluoride is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. Its well-defined physicochemical properties and the reactivity of its bromine substituent make it a key building block for researchers and chemists in the pharmaceutical and agrochemical industries. Proper handling and adherence to safety protocols are essential when working with this compound. The provided experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination serve as a foundation for its synthetic utility, enabling the development of novel compounds with potential biological activity.
